trans-3-(Cbz-amino)cyclobutanecarboxylic acid
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Overview
Description
trans-3-(Cbz-amino)cyclobutanecarboxylic acid: is a cyclic amino acid derivative with the chemical formula C₁₃H₁₅NO₄.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Cbz-amino)cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of benzyloxycarbonyl (Cbz) protection for the amino group, followed by cyclization and subsequent deprotection steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-(Cbz-amino)cyclobutanecarboxylic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amino acid derivatives.
Substitution: Formation of substituted cyclobutanecarboxylic acid derivatives.
Scientific Research Applications
Chemistry: trans-3-(Cbz-amino)cyclobutanecarboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein-ligand binding due to its unique structural properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of trans-3-(Cbz-amino)cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
- cis-3-(Cbz-amino)cyclobutanecarboxylic acid
- trans-4-(Cbz-amino)cyclobutanecarboxylic acid
- trans-3-(Boc-amino)cyclobutanecarboxylic acid
Uniqueness: trans-3-(Cbz-amino)cyclobutanecarboxylic acid is unique due to its specific trans configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity and interactions with biological targets, making it valuable in research and industrial applications .
Biological Activity
trans-3-(Cbz-amino)cyclobutanecarboxylic acid is a cyclic amino acid derivative notable for its unique structural properties and potential biological activities. With the chemical formula C₁₃H₁₅NO₄, this compound features a benzyloxycarbonyl (Cbz) protecting group on the amino functionality, which plays a significant role in its reactivity and biological interactions.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclobutane Ring : This is achieved through cyclization reactions involving suitable precursors.
- Nucleophilic Substitution : The amino group is introduced via nucleophilic substitution, where an appropriate amine reacts with the cyclobutane derivative.
- Protection of the Amino Group : The Cbz group is added to protect the amino group during subsequent reactions.
- Introduction of the Carboxylic Acid Group : This can be done through oxidation or hydrolysis reactions.
These synthetic routes are optimized for both laboratory and industrial production, ensuring high yield and purity of the final product .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's functional groups allow it to modulate enzyme activities and receptor binding, influencing several biochemical pathways and cellular processes .
Research Findings
Recent studies have highlighted several aspects of its biological activity:
- Enzyme Interactions : The compound has been shown to participate in enzyme-substrate interactions, acting as a substrate or inhibitor in various biochemical reactions.
- Receptor Binding : Its structural properties enable it to bind selectively to certain receptors, which may lead to therapeutic applications in drug design .
- Potential Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound may exhibit antimicrobial properties, although further studies are required to elucidate these effects .
Case Studies
- Peptide Mimetic Studies : In studies focused on peptide mimetics, this compound was utilized to enhance the synthesis of cyclic peptides with improved biological activity. Modifications led to increased receptor selectivity and oral bioavailability in animal models .
- Integrin Binding Studies : Research has demonstrated that cyclic peptides incorporating this compound can selectively bind to integrin subtypes associated with various cancers, suggesting potential applications in targeted cancer therapy and molecular imaging .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
Compound | Configuration | Notable Features |
---|---|---|
trans-3-(Boc-amino)cyclobutanecarboxylic acid | Trans | Uses a tert-butoxycarbonyl (Boc) protecting group |
cis-3-(Cbz-amino)cyclobutanecarboxylic acid | Cis | Different stereochemistry affects reactivity |
The trans configuration provides distinct steric and electronic properties that enhance its reactivity compared to its cis counterpart .
Properties
IUPAC Name |
3-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)10-6-11(7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTCPLYMKZBZTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212380-76-1 |
Source
|
Record name | rac-(1s,3s)-3-{[(benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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